molecular formula C12H4Cl4N2 B12516078 2,4,7,9-Tetrachloro-1,10-phenanthroline

2,4,7,9-Tetrachloro-1,10-phenanthroline

Cat. No.: B12516078
M. Wt: 318.0 g/mol
InChI Key: RAMXIGMUGBXNSY-UHFFFAOYSA-N
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Description

2,4,7,9-Tetrachloro-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is characterized by the presence of four chlorine atoms at the 2, 4, 7, and 9 positions on the phenanthroline ring

Preparation Methods

The synthesis of 2,4,7,9-Tetrachloro-1,10-phenanthroline typically involves the chlorination of 1,10-phenanthroline. One common method includes the reaction of 1,10-phenanthroline with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective chlorination at the desired positions.

Industrial production methods may involve large-scale chlorination processes using continuous flow reactors to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound for various applications.

Chemical Reactions Analysis

2,4,7,9-Tetrachloro-1,10-phenanthroline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Complexation Reactions: It acts as a ligand and forms complexes with various metal ions, such as zinc and copper. These complexes are often used in coordination chemistry and catalysis.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield derivatives with different functional groups, while complexation reactions result in metal-ligand complexes.

Scientific Research Applications

2,4,7,9-Tetrachloro-1,10-phenanthroline has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties. They are also used in studies related to DNA binding and cleavage.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of advanced materials, such as luminescent materials and sensors. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4,7,9-Tetrachloro-1,10-phenanthroline involves its ability to form complexes with metal ions. These metal-ligand complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions is crucial for its activity in catalysis and coordination chemistry.

In biological systems, the compound’s interaction with metal ions can result in the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage to cellular components. This mechanism is often exploited in the development of anticancer and antimicrobial agents.

Comparison with Similar Compounds

2,4,7,9-Tetrachloro-1,10-phenanthroline can be compared with other similar compounds, such as:

    3,4,7,8-Tetrachloro-1,10-phenanthroline: This compound has chlorine atoms at different positions on the phenanthroline ring, leading to variations in its chemical properties and reactivity.

    1,10-Phenanthroline: The parent compound without any chlorine substitutions. It is widely used in coordination chemistry and serves as a basis for synthesizing various derivatives.

    4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: These compounds have different substituents at the 4 and 7 positions, affecting their photophysical properties and applications in luminescent materials.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other derivatives.

Properties

Molecular Formula

C12H4Cl4N2

Molecular Weight

318.0 g/mol

IUPAC Name

2,4,7,9-tetrachloro-1,10-phenanthroline

InChI

InChI=1S/C12H4Cl4N2/c13-7-3-9(15)17-11-5(7)1-2-6-8(14)4-10(16)18-12(6)11/h1-4H

InChI Key

RAMXIGMUGBXNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C(=CC(=N3)Cl)Cl)N=C(C=C2Cl)Cl

Origin of Product

United States

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